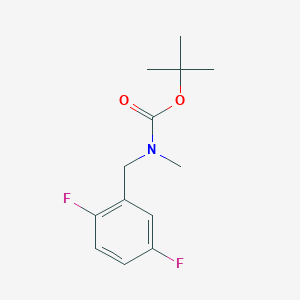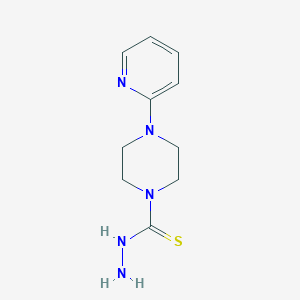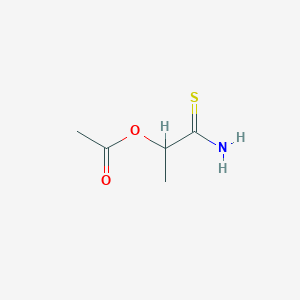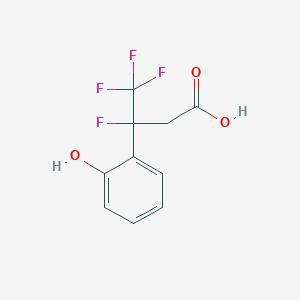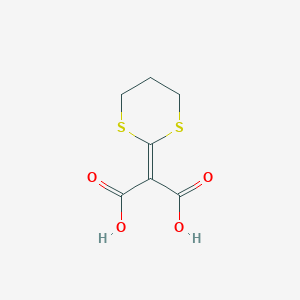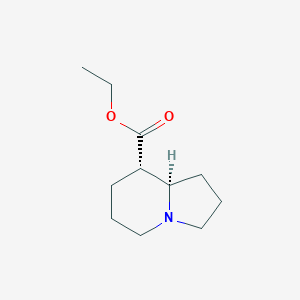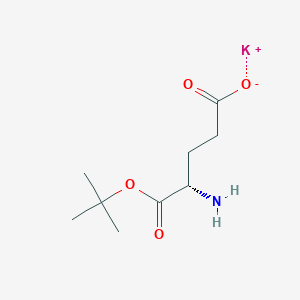
Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate is a chemical compound with significant applications in organic synthesis and various scientific research fields. This compound is known for its unique structural properties and reactivity, making it a valuable reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate can be synthesized through the reaction of tert-butyl alcohol with potassium metal. The reaction typically involves the use of dry tert-butyl alcohol and potassium metal under controlled conditions to produce the desired compound . The solid product is obtained by evaporating the solution and heating the solid, which can be further purified by sublimation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and solvents to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate has numerous applications in scientific research, including:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate involves its role as a strong base and nucleophile. It can deprotonate substrates, initiate nucleophilic attacks, and facilitate the formation of various chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications, but generally involve interactions with electrophilic centers and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate can be compared with other similar compounds, such as:
Potassium tert-butoxide: A strong base used in organic synthesis with similar reactivity but different structural properties.
Sodium tert-butoxide: Another strong base with similar applications but different solubility and reactivity characteristics.
Lithium tert-butoxide: A strong base with unique properties and applications in organic synthesis.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C9H16KNO4 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
potassium;(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate |
InChI |
InChI=1S/C9H17NO4.K/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);/q;+1/p-1/t6-;/m0./s1 |
InChI Key |
CIKFXUYEXULXTC-RGMNGODLSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)[O-])N.[K+] |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)[O-])N.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


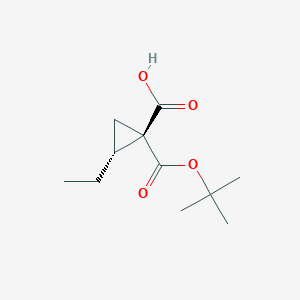
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)
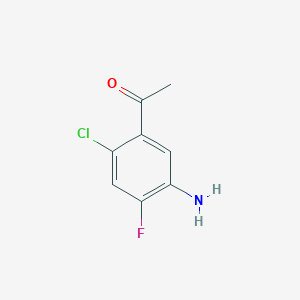
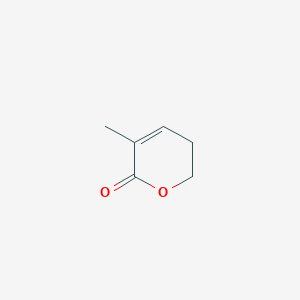
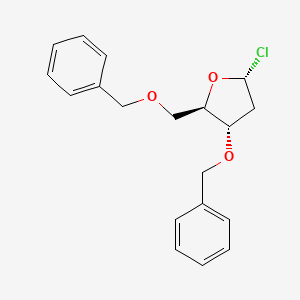
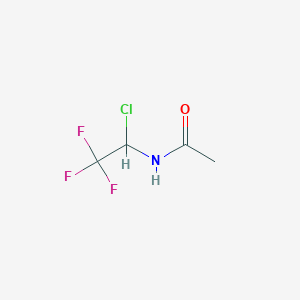
![2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one](/img/structure/B12970637.png)
